Liothyronine hydrochloride
Overview
Description
Liothyronine is a man-made form of a hormone that is normally produced by your thyroid gland to regulate the body’s energy and metabolism . It is used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone . It is also used to help decrease the size of enlarged thyroid glands (goiter) and treat thyroid cancer .
Molecular Structure Analysis
The molecular formula of Liothyronine hydrochloride is C15H13ClI3NO4 . It has an average mass of 687.434 Da and a mono-isotopic mass of 686.766663 Da .Chemical Reactions Analysis
Liothyronine undergoes a Maillard condensation reaction with lactose in tablet formulations, forming a Maillard condensation product . This reaction is a form of non-enzymatic browning involving an amino acid and a reducing sugar.Scientific Research Applications
Pharmacodynamics in Thyroidectomized Patients
Liothyronine hydrochloride (L-T3) is often used as a substitute for levothyroxine (L-T4) during thyroid hormone withdrawal in preparation for diagnostic and therapeutic interventions in thyroid cancer patients. A study by Celi et al. (2009) explored the pharmacodynamic equivalence of L-T4 and L-T3 in thyroidectomized patients, providing insights into therapeutic substitution involving these hormones (Celi et al., 2009).
Stable Circulating Levels in Hypothyroid Rats
Research by da Conceição et al. (2018) on a metal-coordinated form of L-T3, known as poly-zinc-liothyronine (PZL), demonstrated its ability to provide stable circulating triiodothyronine levels in hypothyroid rats. This indicates potential for improved therapeutic applications of L-T3 with more stable pharmacokinetics (da Conceição et al., 2018).
Pharmacokinetics in Thyroid Hormone Therapy
Van Tassell et al. (2019) focused on the pharmacokinetics of L-T3 in patients undergoing thyroid hormone therapy withdrawal. Their study contributed valuable information for designing combination treatment schemes with L-T3 and L-T4 to maintain stable serum T3 levels (Van Tassell et al., 2019).
Liothyronine in Radiotherapy
A 2020 study presented Liothyronine I-131 as a radioconjugate of synthetic active thyroid hormone, with potential applications in thyroid cancer radiotherapy (2020).
Metabolic Effects in Hypothyroidism
Celi et al. (2011) investigated the metabolic effects of L-T3 therapy in hypothyroidism, providing insights into the impact of L-T3 on lipid metabolism and body weight, which could guide its therapeutic use (Celi et al., 2011).
Extended Absorption and Pharmacokinetics
Dumitrescu et al. (2021) explored the extended absorption of L-T3 from PZL in a Phase 1 study. Their findings offer insights into the pharmacokinetics and potential for improved delivery of L-T3 in hypothyroid patients (Dumitrescu et al., 2021).
Cardio
vascular and Metabolic EffectsA study by Chen et al. (2022) assessed the impact of transient increases in T3 levels due to rapid action of thyroid hormone, particularly focusing on cardiovascular toxicity and energy metabolism. This research is crucial in understanding the acute effects of L-T3 on the cardiovascular system and could guide safe therapeutic use (Chen et al., 2022).
Remyelination in Multiple Sclerosis
Wooliscroft et al. (2020) conducted a phase I randomized trial to determine the safety, tolerability, and optimal dosing of L-T3 for potential remyelination in multiple sclerosis. This study is a significant step towards exploring the therapeutic applications of L-T3 beyond traditional thyroid-related conditions (Wooliscroft et al., 2020).
Analytical Methodology for Thyroid Hormones
Silvestre et al. (2009) developed a fully automated methodology for determining thyroid hormones, including L-T3, using a single interface flow system. This method is crucial for the accurate determination and monitoring of L-T3 levels in clinical and research settings (Silvestre et al., 2009).
L-T3 in Treatment of Hypothyroidism
Escobar-Morreale et al. (2005) reviewed clinical trials comparing levothyroxine alone with combinations of levothyroxine plus L-T3 in hypothyroid patients. This comprehensive review provides a critical assessment of the efficacy and safety of L-T3 in combination therapies (Escobar-Morreale et al., 2005).
Electrical Network Model for HPT Axis Responses
Goede et al. (2017) presented an innovative approach using an electrical network model to characterize individualized responses of the hypothalamus-pituitary-thyroid (HPT) axis to L-T3. This model could significantly contribute to understanding and optimizing L-T3 therapy on an individual level (Goede et al., 2017).
Mechanism of Action
Thyroid hormones, T4 and T3, are transported into cells by passive and active mechanisms . T3 in cell cytoplasm and T3 generated from T4 within the cell diffuse into the nucleus and bind to thyroid receptor proteins, which appear to be primarily attached to DNA . This controls DNA transcription and protein synthesis .
Safety and Hazards
Liothyronine should not be used to treat obesity or weight problems . It may cause symptoms of thyroid toxicity, such as chest pain, fast or pounding heartbeats, feeling hot or nervous, or sweating more than usual . Other side effects may include trouble breathing, headache, tremors, feeling nervous or irritable, muscle weakness, increased appetite, diarrhea, irregular menstrual periods, weight loss, feeling hot, rash, or sleep problems (insomnia) .
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEMPWKWYHWPQX-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClI3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210299 | |
Record name | Liothyronine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-47-2 | |
Record name | 3,5,3′-Triiodo-L-thyronine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6138-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Liothyronine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liothyronine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIOTHYRONINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66DHO0SET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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